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(1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6)

Cat. No.: B13416541
CAS No.: 350820-08-5
M. Wt: 207.73 g/mol
InChI Key: BALXUFOVQVENIU-PRPOTQLESA-N
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Description

Contextualization of Ephedrine (B3423809) Isomers and Stable Isotope-Labeled Analogs in Modern Chemical and Biological Sciences

Ephedrine is a compound that possesses two chiral centers, resulting in the existence of four stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1R,2R)-(-)-pseudoephedrine, and (1S,2S)-(+)-pseudoephedrine. nih.gov These isomers exhibit different pharmacological and physiological effects in biological systems. For instance, (1R,2S)-(-)-ephedrine is recognized as the most potent of the four isomers on all three human beta-adrenergic receptor subtypes. nih.gov The differentiation and accurate quantification of these isomers are therefore of paramount importance in pharmaceutical research, clinical diagnostics, and forensic toxicology. nih.govpace.edu

Traditional analytical methods often struggle to distinguish between stereoisomers due to their identical chemical and physical properties. documentsdelivered.com This is where stable isotope-labeled analogs, such as (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6), play a pivotal role. The introduction of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule creates a compound that is chemically identical to its unlabeled counterpart but has a different mass. nih.gov This mass difference can be readily detected by mass spectrometry (MS), a highly sensitive and specific analytical technique. nih.gov The use of stable isotope-labeled compounds as internal standards in MS-based methods allows for precise and accurate quantification of the target analyte by correcting for variations during sample preparation and analysis. chiron.no

Rationale for Deuterium Labeling in the Dimethylamine (B145610) Moiety for Research Applications

The specific placement of six deuterium atoms on the dimethylamine moiety of (1R,2S)-(-)-ephedrine is a deliberate choice rooted in an understanding of the compound's metabolic fate and the principles of analytical chemistry. One of the primary metabolic pathways for ephedrine in humans is N-demethylation, a process where one of the methyl groups on the nitrogen atom is removed. nih.gov This metabolic transformation is often a rate-limiting step in the clearance of the drug from the body.

By replacing the hydrogen atoms on these methyl groups with the heavier isotope, deuterium, a phenomenon known as the kinetic isotope effect (KIE) can be invoked. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break. nih.gov This can slow down the rate of reactions that involve the cleavage of this bond, such as N-demethylation. nih.gov While this can be exploited in drug development to improve pharmacokinetic profiles, in the context of an internal standard, the key is the stability of the label. nih.gov The deuterium atoms on the dimethylamine group are in non-exchangeable positions, meaning they are unlikely to be lost and replaced by hydrogen atoms during sample processing and analysis, ensuring the integrity of the labeled standard. nih.gov

Furthermore, the six-dalton mass shift provided by the D6-labeling offers a clear and distinct signal in the mass spectrometer, well-separated from the signal of the unlabeled analyte and potential background interferences. This significant mass difference is advantageous for achieving high sensitivity and specificity in quantitative assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16ClNO B13416541 (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6) CAS No. 350820-08-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

350820-08-5

Molecular Formula

C10H16ClNO

Molecular Weight

207.73 g/mol

IUPAC Name

(1R,2S)-3,3,3-trideuterio-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1/i1D3,2D3;

InChI Key

BALXUFOVQVENIU-PRPOTQLESA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]([C@@H](C1=CC=CC=C1)O)NC([2H])([2H])[2H].Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of 1r,2s Ephedrine D6 Hcl Dimethyl D6

Strategies for Deuterium (B1214612) Introduction at the N,N-Dimethyl Positions

The incorporation of six deuterium atoms onto the N,N-dimethyl group of (1R,2S)-(-)-ephedrine can be achieved through several synthetic approaches. These methods can be broadly categorized as de novo syntheses that build the molecule with deuterated precursors from the outset, or as targeted methods that modify a pre-existing ephedrine (B3423809) scaffold.

De Novo Synthesis Approaches with Deuterated Precursors

De novo synthesis offers a robust method for achieving high isotopic enrichment by constructing the molecule from smaller, deuterated building blocks. A prominent strategy involves the reductive amination of a suitable ketone precursor. In the context of (1R,2S)-(-)-Ephedrine-D6, this would typically start from a precursor that already possesses the desired (1R)-hydroxyl stereocenter.

A plausible and efficient pathway is the reductive amination of (1R,2S)-(-)-norephedrine. This precursor contains the correct stereochemistry at both chiral centers. The introduction of the two trideuteriomethyl (-CD3) groups can then be accomplished through reaction with a deuterated source of formaldehyde (B43269), such as paraformaldehyde-d2 or formaldehyde-d2, in the presence of a reducing agent. This reaction, a variation of the Eschweiler-Clarke reaction, proceeds by the formation of an intermediate iminium ion which is then reduced. To ensure deuterium incorporation, a deuterated reducing agent like sodium borodeuteride (NaBD4) or formic acid-d2 would be employed.

Alternatively, the synthesis can be designed to utilize deuterated methylamine (B109427) (CD3NH2) or dimethylamine-d6 ((CD3)2NH). For instance, reacting a precursor like (R)-phenylacetylcarbinol with dimethylamine-d6 under reductive amination conditions would directly install the desired deuterated moiety.

Table 1: Key Deuterated Reagents for De Novo Synthesis

ReagentFormulaRole in Synthesis
Deuterated FormaldehydeD2COSource of deuterated methylene (B1212753) for reductive methylation
Paraformaldehyde-d2(D2CO)nStable, solid source of deuterated formaldehyde
Sodium BorodeuterideNaBD4Deuteride source for the reduction of iminium intermediates
Deuterated Formic AcidDCOOHDeuteride source and catalyst in Eschweiler-Clarke type reactions
Methylamine-d3CD3NH2Deuterated building block for introducing one -CD3 group
Dimethylamine-d6(CD3)2NHDirect precursor for the N,N-di(trideuteriomethyl) group

Targeted Isotopic Exchange and Functional Group Transformation Methods

Targeted methods commence with the non-deuterated (1R,2S)-(-)-ephedrine and selectively replace the protons on the N-methyl group with deuterium. However, direct H/D exchange on an unactivated C-H bond of an N-methyl group is challenging and often requires harsh conditions that could compromise the molecule's stereochemical integrity.

A more feasible approach involves functional group transformation. For instance, one could envision a demethylation of ephedrine to yield norephedrine (B3415761), followed by re-methylation using a deuterated methylating agent. However, this is synthetically less efficient than the de novo approach starting from norephedrine.

A more direct, albeit potentially complex, strategy could involve the use of a deuterated methylating agent on a suitable precursor. For example, N-methylation of (1R,2S)-(-)-norephedrine could be performed using a deuterated methyl iodide (CD3I) or dimethyl sulfate-d6 ((CD3O)2SO2). To introduce two deuterated methyl groups, this process would need to be carried out in a stepwise manner or under conditions that favor dimethylation.

Retention and Control of Stereochemical Integrity During Deuterium Labeling

A critical aspect of synthesizing (1R,2S)-(-)-Ephedrine-D6 HCl is the preservation of the specific stereochemistry at the C1 (bearing the hydroxyl group) and C2 (bearing the amino group) positions. The biological activity of ephedrine is highly dependent on this configuration.

Stereoselective and Enantioselective Synthesis Pathways to (1R,2S) Configuration

The foundation of a successful synthesis of the target deuterated compound lies in the stereoselective preparation of the non-deuterated backbone. Several methods have been established for the synthesis of (1R,2S)-(-)-ephedrine, which are directly applicable here.

One common industrial method involves the fermentation of benzaldehyde (B42025) with yeast (Saccharomyces cerevisiae) to produce (R)-phenylacetylcarbinol ((R)-PAC). This key intermediate possesses the desired stereochemistry at the carbon that will become C1 in the final product. Subsequent reductive amination of (R)-PAC with methylamine stereoselectively yields (1R,2S)-(-)-ephedrine. google.comdcu.ie By substituting normal methylamine with its deuterated counterparts or using a deuterated reducing agent as described in section 2.1.1, the deuterium labels can be incorporated while retaining the stereochemistry established in the biocatalytic step.

Another approach involves the stereoselective reduction of an α-amino ketone precursor. For instance, the reduction of (S)-(-)-α-methylaminopropiophenone using reducing agents like metal borohydrides can predominantly yield the (1R,2S) diastereomer. google.comgoogle.com The choice of reducing agent and reaction conditions is crucial for maximizing the diastereoselectivity. google.com Protecting the starting material as a salt with a chiral acid, such as tartaric acid, can prevent racemization during the reduction process. google.com

Optimization of Synthetic Yields and Isotopic Purity

The successful synthesis of (1R,2S)-(-)-Ephedrine-D6 HCl is contingent not only on achieving the correct structure and stereochemistry but also on maximizing the chemical yield and ensuring high isotopic enrichment.

Optimization of the synthetic process involves a systematic variation of reaction parameters. For a reductive amination approach, these parameters include:

Stoichiometry of reactants: The molar ratios of the amine precursor, the deuterated carbonyl source, and the reducing agent are adjusted to drive the reaction to completion and minimize side products.

Choice of reducing agent: The reactivity and selectivity of the reducing agent (e.g., NaBH4, NaBH3CN, catalytic hydrogenation) can significantly impact both the yield and the diastereoselectivity.

Reaction conditions: Temperature, pressure (for catalytic hydrogenations), solvent, and pH are critical variables that need to be fine-tuned.

Purification methods: Efficient purification, typically through crystallization or chromatography, is essential to isolate the final product in high chemical purity. The hydrochloride salt of ephedrine is a crystalline solid, which often facilitates purification by recrystallization. google.com

The isotopic purity of the final product is a key quality attribute. It is typically determined using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: MS can determine the distribution of isotopologues in the final product. A high-resolution mass spectrum will show the molecular ion peak corresponding to the D6 compound, as well as smaller peaks for D0 to D5 species, allowing for the calculation of the percentage of deuterium incorporation.

NMR Spectroscopy: ¹H NMR is used to confirm the absence of signals from the N-methyl protons, indicating a high level of deuteration. ²H NMR can be used to directly observe the deuterium signals and confirm their location in the molecule.

Table 2: Hypothetical Data for Optimization of Reductive Amination of (1R,2S)-(-)-Norephedrine

EntryDeuterated ReagentReducing AgentSolventTemp (°C)Chemical Yield (%)Isotopic Purity (% D6)
1Paraformaldehyde-d2NaBD4Methanol (B129727)257598.5
2Paraformaldehyde-d2NaBH3CNAcetonitrile (B52724)258299.1
3Formaldehyde-d2 (aq)H2, Pd/CEthanol (B145695)4085>99
4Paraformaldehyde-d2DCOOH-1007898.8

This table is illustrative and represents typical data that would be sought during an optimization study. Actual values would be determined experimentally.

Achieving high isotopic purity requires the use of deuterated reagents with high isotopic enrichment and reaction conditions that minimize any H/D exchange with non-deuterated sources, such as protic solvents.

Purification and Characterization of Isotopic Enrichment and Positional Specificity

Following the synthesis, a rigorous purification and characterization process is essential to ensure the chemical and isotopic purity of the final product, (1R,2S)-(-)-Ephedrine-D6 HCl (dimethyl-D6).

Purification:

Initial purification of the crude product is often achieved through extraction and washing steps to remove unreacted reagents and byproducts. The primary method for obtaining high-purity (1R,2S)-(-)-Ephedrine-D6 HCl is recrystallization. mdma.chbbgate.com The choice of solvent system for recrystallization is critical and is determined empirically to provide good solubility at elevated temperatures and poor solubility at lower temperatures, leading to the formation of well-defined crystals upon cooling. Common solvents for the recrystallization of ephedrine hydrochloride include ethanol and mixtures of alcohol and ether. mdma.ch

For instances where recrystallization does not provide sufficient purity, chromatographic techniques can be employed. High-performance liquid chromatography (HPLC), particularly using chiral stationary phases, can be effective in separating the desired (1R,2S) isomer from any potential stereoisomers that may have formed or were present as impurities in the starting material. phenomenex.come-nps.or.kr Ion-exchange chromatography is another viable method for the purification of the hydrochloride salt. google.com

Characterization of Isotopic Enrichment and Positional Specificity:

The confirmation of isotopic enrichment and the precise location of the deuterium atoms are paramount. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the labeled compound, confirming the incorporation of six deuterium atoms. The fragmentation pattern observed in the mass spectrum can also provide evidence for the location of the deuterium labels. For (1R,2S)-(-)-Ephedrine-D6, the characteristic fragments will show a mass shift corresponding to the presence of the -N(CD3)2 group. nih.govresearchgate.netresearchgate.net

Technique Parameter Expected Observation for (1R,2S)-(-)-Ephedrine-D6 HCl
Mass SpectrometryMolecular Ion (M+)Increased mass corresponding to the addition of 6 deuterium atoms compared to the unlabeled compound.
Mass SpectrometryKey Fragment IonFragment containing the dimethylamino group will show a mass of m/z 64 (for -CH(CH3)N(CD3)2+) compared to m/z 58 in unlabeled ephedrine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton NMR (¹H NMR): The ¹H NMR spectrum will show a significant reduction or complete absence of the signal corresponding to the N-methyl protons, which is a strong indication of successful deuteration at this position. oup.com

Deuterium NMR (²H NMR): ²H NMR spectroscopy is a direct method to observe the deuterium nuclei. nih.govdal.ca A signal in the region corresponding to N-methyl groups will confirm the presence and chemical environment of the incorporated deuterium. The integration of this signal can be used to quantify the level of deuteration. nih.gov

Technique Parameter Expected Observation for (1R,2S)-(-)-Ephedrine-D6 HCl
¹H NMRN-Methyl SignalDisappearance or significant attenuation of the N-dimethyl proton signals.
²H NMRN-Methyl SignalAppearance of a signal in the corresponding chemical shift region for the N-dimethyl groups, confirming deuterium incorporation.
¹³C NMRN-Methyl SignalThe carbon signals of the deuterated methyl groups will exhibit a characteristic triplet splitting pattern due to coupling with deuterium (spin I=1), and a slight upfield shift compared to the unlabeled compound.

The combination of these analytical techniques provides comprehensive data to confirm the identity, purity, isotopic enrichment, and positional specificity of the synthesized (1R,2S)-(-)-Ephedrine-D6 HCl.

Development of Standardized Production Protocols for Research-Grade Materials

The production of research-grade (1R,2S)-(-)-Ephedrine-D6 HCl (dimethyl-D6) necessitates the development and implementation of standardized protocols to ensure batch-to-batch consistency, high purity, and well-defined isotopic enrichment. These protocols are crucial for the reliability and reproducibility of the scientific studies in which this material will be utilized. numberanalytics.com

Key Components of a Standardized Production Protocol:

Starting Material Specification: The protocol must define the required purity and stereochemical identity of the starting material, (1R,2S)-(-)-norephedrine. This includes specifications for enantiomeric excess and the absence of impurities that could interfere with the reaction or be difficult to remove from the final product.

Reagent and Solvent Grade: The grade and purity of all reagents, including the deuterated methylating agent and solvents, must be specified. sumisonsscientific.comalliancechemical.comwordpress.com For instance, the isotopic purity of the deuterated methyl iodide should be ≥99 atom % D to achieve high isotopic enrichment in the final product.

Detailed Synthesis and Purification Procedures: The protocol should provide a step-by-step description of the synthetic and purification processes. This includes reaction times, temperatures, stoichiometry of reactants, and detailed procedures for extraction, washing, recrystallization, and/or chromatographic purification.

In-Process Controls (IPCs): IPCs should be established at critical stages of the manufacturing process to monitor the reaction progress and the purity of intermediates. Techniques like thin-layer chromatography (TLC) or HPLC can be used to check for the disappearance of starting material and the formation of the product.

Final Product Specifications and Quality Control Testing: A comprehensive set of specifications for the final product must be established. This includes:

Appearance: A description of the physical form (e.g., white crystalline solid).

Identity: Confirmation of the structure by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Purity: Determination of chemical purity by HPLC or another suitable method. The acceptance criterion for research-grade material is typically ≥98%.

Isotopic Enrichment: Quantification of the deuterium content using Mass Spectrometry and/or ²H NMR. The isotopic enrichment should be specified, for example, ≥99 atom % D.

Positional Specificity: Confirmation of the location of the deuterium labels, primarily through NMR spectroscopy.

Documentation and Batch Records: Every production batch must be accompanied by a detailed batch record that documents all the steps of the synthesis, purification, and quality control testing. A Certificate of Analysis (CoA) summarizing the final product specifications and the actual test results for that batch should be generated.

Stability and Storage Conditions: The protocol should include studies to determine the stability of the compound under various conditions and define the recommended storage conditions to ensure its integrity over time.

By adhering to such standardized production protocols, manufacturers can consistently provide high-quality, research-grade (1R,2S)-(-)-Ephedrine-D6 HCl (dimethyl-D6) that meets the stringent requirements of the scientific community. tracercro.com

Advanced Analytical Methodologies Employing 1r,2s Ephedrine D6 Hcl Dimethyl D6

Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis

Mass spectrometry stands as a cornerstone in the analytical methodologies for the precise analysis of (1R,2S)-(-)-Ephedrine-D6 HCl (dimethyl-D6). Its high sensitivity and specificity enable its application in both the quantification of the compound and the qualitative confirmation of its structure. The use of its deuterated form is particularly advantageous in overcoming analytical challenges, leading to more robust and reliable results.

Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high accuracy and precision in quantitative analysis. The methodology involves the addition of a known amount of an isotopically labeled standard, such as (1R,2S)-(-)-Ephedrine-D6 HCl, to a sample containing the unlabeled analyte. The deuterated standard acts as an internal benchmark, co-eluting with the target compound and exhibiting nearly identical chemical and physical properties during sample preparation and analysis. This co-behavior effectively compensates for any sample loss or variations in instrument response, leading to a more accurate determination of the analyte's concentration. The ratio of the mass spectrometric signals of the unlabeled analyte to the deuterated standard is used for quantification, minimizing the impact of matrix effects.

Key Principles of IDMS with (1R,2S)-(-)-Ephedrine-D6 HCl:

PrincipleDescription
Internal Standard (1R,2S)-(-)-Ephedrine-D6 HCl serves as the internal standard.
Co-elution The deuterated standard and the native analyte exhibit identical chromatographic retention times.
Correction for Loss Any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.
Signal Ratio Quantification is based on the ratio of the mass-to-charge (m/z) signals of the analyte and the standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development Utilizing Deuterated Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely employed technique for the sensitive and selective quantification of ephedrine (B3423809) and its analogs in various matrices. researchgate.netnih.govresearchgate.net The development of robust LC-MS/MS methods heavily relies on the use of deuterated internal standards like (1R,2S)-(-)-Ephedrine-D6 HCl to ensure accuracy. nih.gov In a typical workflow, the sample is first subjected to chromatographic separation to isolate the analyte of interest from other components. The eluent is then introduced into the mass spectrometer, where the analyte is ionized and subjected to tandem mass analysis.

Method development involves optimizing several parameters to achieve the desired sensitivity and selectivity. This includes the selection of an appropriate chromatographic column and mobile phase to ensure good separation of ephedrine from its isomers and other matrix components. nih.govsci-hub.box The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored. This highly selective detection method significantly reduces background noise and enhances the signal-to-noise ratio. For instance, a study on the quantification of ephedrine-type substances in urine utilized ephedrine-d3 as an internal standard, demonstrating the effectiveness of this approach. nih.gov

Typical LC-MS/MS Method Parameters:

ParameterExample Condition
Chromatographic Column C8 or C18 reversed-phase
Mobile Phase A mixture of water and acetonitrile (B52724) with additives like formic acid or acetic acid. nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives and Isotopic Standards

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of ephedrine, often requiring derivatization to increase its volatility and improve chromatographic performance. scielo.brnih.govresearchgate.net Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents, which react with the hydroxyl and secondary amine groups of the ephedrine molecule. scielo.brresearchgate.net The use of a deuterated internal standard like (1R,2S)-(-)-Ephedrine-D6 HCl is crucial in GC-MS analysis to compensate for variability in the derivatization reaction and potential losses during sample workup.

The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte and the deuterated standard.

Common Derivatization Agents for GC-MS of Ephedrine:

Derivatizing AgentResulting Derivative
Trifluoroacetic anhydride (TFAA)N,O-bis(trifluoroacetyl)ephedrine
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)N,O-bis(trimethylsilyl)ephedrine

High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) offers significant advantages in the analysis of deuterated compounds like (1R,2S)-(-)-Ephedrine-D6 HCl. nih.gov HRMS instruments, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, allowing for the determination of the elemental composition of ions. This capability is invaluable for confirming the identity of the compound and for assessing its isotopic purity. nih.govrsc.org

By precisely measuring the masses of the molecular ions and their isotopologues, HRMS can be used to determine the degree of deuterium (B1214612) incorporation in (1R,2S)-(-)-Ephedrine-D6 HCl. nih.gov This is critical for ensuring the quality of the deuterated standard and the accuracy of quantitative methods that rely on it. Furthermore, the high mass accuracy of HRMS is instrumental in elucidating fragmentation pathways by providing unambiguous elemental compositions for the fragment ions. core.ac.uk

Study of Fragmentation Patterns of Deuterated Analogs for Structural Confirmation

The study of fragmentation patterns in mass spectrometry provides a "fingerprint" of a molecule, which is essential for its structural confirmation. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

The use of deuterated analogs like (1R,2S)-(-)-Ephedrine-D6 HCl is a powerful tool for elucidating these fragmentation pathways. core.ac.uk By comparing the mass spectra of the unlabeled and deuterated compounds, researchers can determine which fragments retain the deuterium label. This information helps to pinpoint the location of the deuterium atoms in the fragment ions, providing valuable insights into the fragmentation mechanism. core.ac.uk For example, a shift in the mass-to-charge ratio of a particular fragment ion in the deuterated analog's spectrum indicates that the deuterium atoms are part of that fragment. This detailed understanding of the fragmentation process strengthens the confidence in the structural identification of the analyte. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and isotopic analysis of (1R,2S)-(-)-Ephedrine-D6 HCl. nih.govnih.gov This non-destructive technique provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous confirmation of the compound's structure and the location of the deuterium labels.

NMR is also a valuable technique for determining the isotopic enrichment of (1R,2S)-(-)-Ephedrine-D6 HCl. rsc.orgnih.gov By comparing the integrals of the residual proton signals in the deuterated regions with those of other protons in the molecule, a quantitative measure of the isotopic purity can be obtained. This information is crucial for the validation of the deuterated compound as a reliable internal standard for quantitative mass spectrometry applications.

Key NMR Parameters for the Analysis of (1R,2S)-(-)-Ephedrine-D6 HCl:

NMR TechniqueInformation Obtained
¹H NMR Confirmation of structure and absence of protons at deuterated sites.
¹³C NMR Confirmation of the carbon skeleton.
²H NMR Direct detection of deuterium nuclei and confirmation of labeling sites.
Quantitative NMR (qNMR) Determination of isotopic enrichment and purity. mdpi.com

Deuterium NMR (²H NMR) for Determination of Deuterium Content and Position-Specific Distribution

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful technique for the analysis of deuterated compounds such as (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6). This method allows for the quantitative determination of deuterium content at specific molecular positions.

Research has demonstrated the utility of ²H NMR in analyzing the deuterium distribution in ephedrine and its derivatives. A study established a method for the quantitative analysis of deuterium to hydrogen (D/H) ratios at the phenyl, methine, benzyl (B1604629), N-methyl, and methyl groups of l-ephedrine HCl. nih.gov This position-specific isotope analysis is crucial for understanding the origin and synthetic route of the molecule. For instance, ephedrine synthesized chemically versus that derived from natural sources (biosynthesis) or semi-synthesis exhibits distinct deuterium distribution profiles, particularly at the methine and benzyl positions. nih.gov

This analytical capability is significant in forensic applications, such as tracing the origins of illicitly synthesized methamphetamine, which often uses ephedrine as a precursor. nih.gov The characteristic deuterium distribution in the starting material, (1R,2S)-(-)-Ephedrine-D6 hcl, can serve as a stable isotopic signature that is carried through the synthetic process.

Quantitative NMR (qNMR) Applications Using Deuterated Standards

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds without the need for a reference standard of the analyte itself. usp.org In qNMR, a certified internal standard of known purity is used for quantification. Deuterated compounds like (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6) are particularly advantageous as internal standards in ¹H qNMR.

The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal. usp.org When a known mass of a deuterated internal standard is added to a sample containing the analyte, the concentration of the analyte can be accurately calculated by comparing the integral of a specific analyte proton signal to a signal from the internal standard.

The advantages of using a deuterated internal standard include:

Signal Separation: The deuterium substitution shifts the resonance signals of the standard, reducing the likelihood of signal overlap with the analyte in the ¹H NMR spectrum.

Chemical Equivalence: The deuterated standard is chemically similar to the non-deuterated analyte, ensuring similar behavior in solution.

Accuracy: qNMR can be a primary ratio method, providing high accuracy and traceability in purity assignments. usp.org

A ¹H-NMR method has been developed for the quantification of ephedrine alkaloids in herbal preparations, where an internal standard is used to calculate the quantities of the compounds based on the relative ratio of the integral values. nih.gov While this study used anthracene, the principle directly applies to the use of a deuterated standard like (1R,2S)-(-)-Ephedrine-D6 hcl for improved accuracy and reduced signal interference.

Multi-Nuclear NMR (¹H, ¹³C, ²H) for Comprehensive Characterization of Deuterated Species

A comprehensive structural characterization of deuterated compounds like (1R,2S)-(-)-Ephedrine-D6 hcl is achieved through the combined use of multi-nuclear NMR techniques, including ¹H, ¹³C, and ²H NMR. This approach provides a complete picture of the molecule's structure and isotopic labeling pattern.

¹H NMR: Provides information on the proton environment in the molecule. In a deuterated species, the absence of signals at the positions of deuterium substitution confirms the success of the labeling. The remaining proton signals can be used for structural confirmation and quantitative analysis. nih.govresearchgate.net

²H NMR: As discussed previously, this technique directly observes the deuterium nuclei, allowing for the determination of the position and extent of deuterium incorporation. nih.gov

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can further elucidate the structure by correlating the signals of different nuclei. nih.gov For instance, HSQC can correlate proton signals with their directly attached carbon atoms, while HMBC reveals longer-range correlations between protons and carbons. These techniques are invaluable for unambiguously assigning all NMR signals and confirming the precise location of the deuterium labels in (1R,2S)-(-)-Ephedrine-D6 hcl. nih.gov

Chromatographic Separation Techniques (HPLC, UPLC, GC, CEKC)

Development of Robust Separation Protocols for Deuterated and Non-Deuterated Ephedrine and Related Analogs

The separation of deuterated and non-deuterated isotopologues of ephedrine presents an analytical challenge due to their nearly identical physicochemical properties. However, subtle differences in these properties, arising from the isotopic substitution, can be exploited for chromatographic separation.

Gas Chromatography (GC): GC has been shown to be effective in separating deuterated compounds from their non-deuterated counterparts. nih.gov The choice of stationary phase is critical. Nonpolar stationary phases often exhibit an "inverse isotope effect," where the heavier, deuterated compound elutes earlier. Conversely, polar stationary phases tend to show a "normal isotope effect," with the deuterated compound eluting later. nih.gov The position of the deuterium atoms also influences the retention time.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of ephedrine and its analogs. e-nps.or.krjfda-online.com A secondary isotope effect has been observed in RP-HPLC for various isotopologue pairs, which is largely independent of the stationary phase. researchgate.net The separation is influenced by the number of deuterium substitutions, with a greater number of substitutions leading to better separation. researchgate.net

Method development for separating (1R,2S)-(-)-Ephedrine-D6 hcl from its non-deuterated form would involve optimizing parameters such as the mobile phase composition (e.g., acetonitrile or methanol (B129727) content in water), pH, and the type of stationary phase. jfda-online.comresearchgate.net UPLC, with its smaller particle size columns, can offer higher resolution and faster analysis times compared to traditional HPLC. lp.edu.ua

Chiral Chromatography for Enantiomeric Purity Assessment of Synthesized Products

Ephedrine has two chiral centers, leading to four possible stereoisomers. Therefore, assessing the enantiomeric purity of synthesized (1R,2S)-(-)-Ephedrine-D6 hcl is crucial. Chiral chromatography is the primary method for this purpose.

Various chiral stationary phases (CSPs) are available for the enantiomeric separation of ephedrine and its related compounds. These include cyclodextrin-based columns in both GC and HPLC. pace.edu While some studies have shown partial separation using β-cyclodextrin columns in GC-MS, optimization of temperature programming and derivatization can improve resolution. pace.edu

An alternative approach is the use of a chiral derivatizing agent, such as S-(−)-N-(trifluoroacetyl)prolyl (l-TPC) chloride, to form diastereomers that can then be separated on a non-chiral column. researchgate.net

Supercritical Fluid Chromatography (SFC) has also been successfully employed for the chiral separation of ephedrine and pseudoephedrine diastereomers, offering a rapid and efficient alternative to GC and HPLC. dea.gov

A reversed-phase HPLC method using an achiral column but with dual optical rotation/UV absorbance detection has also been developed for determining the enantiomeric purity of ephedrine hydrochloride. nih.gov This method relies on measuring the ratio of the optical rotation to the absorbance, which is proportional to the enantiomeric excess.

Rigorous Method Validation Parameters for Analytical Applications of (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6)

For any analytical method employing (1R,2S)-(-)-Ephedrine-D6 hcl, particularly in a quantitative context (e.g., as an internal standard), rigorous validation is essential to ensure the reliability and accuracy of the results. Method validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.comresearchgate.net

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is particularly important to ensure no interference from the non-deuterated ephedrine or other related substances.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For (1R,2S)-(-)-Ephedrine-D6 hcl, this would involve preparing a series of standard solutions and demonstrating a linear relationship between concentration and instrument response. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated. Recoveries are typically expected to be within 98-102%. mdpi.comresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Precision within the same laboratory, but on different days, with different analysts, or different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. mdpi.com

The following table summarizes typical validation parameters for an HPLC method, which would be applicable to methods using (1R,2S)-(-)-Ephedrine-D6 hcl.

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999 researchgate.net
Accuracy (% Recovery) 98.0% - 102.0% researchgate.net
Precision (% RSD) ≤ 2% researchgate.netresearchgate.net
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Evaluation of Specificity and Selectivity in Complex Matrices

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of analyzing ephedrine in complex matrices like plasma, urine, or herbal extracts, high selectivity is crucial. nih.goveuropa.eu Analytical methods employing deuterated ephedrine internal standards achieve high specificity primarily through the combination of chromatographic separation and mass spectrometric detection. nih.gov

LC-MS/MS methods, for example, separate ephedrine from its isomers (like pseudoephedrine) and from endogenous matrix components chromatographically. ijper.orgnih.gov The mass spectrometer then provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the native analyte and the deuterated internal standard. ijper.org The absence of interfering peaks at the retention time of the analyte in blank matrix samples demonstrates the method's selectivity. europa.euijper.org For instance, in the analysis of horse urine, no interferences were observed from twelve different sources of blank urine at the retention time of ephedrine or its deuterated standard, confirming the high specificity of the LC-MS/MS method. ijper.org Similarly, analysis of blank human plasma shows no significant interference at the retention times of ephedrine and the internal standard, with any response being less than 20% of the lower limit of quantification. europa.eunih.govnih.gov

Determination of Linearity and Calibration Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. When using (1R,2S)-(-)-Ephedrine-D6 hcl as an internal standard, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This approach ensures that any variability during sample processing affects both the analyte and the standard equally, leading to a more accurate and robust calibration.

Validation studies for methods quantifying ephedrine and pseudoephedrine using deuterated internal standards consistently demonstrate excellent linearity over a wide range of concentrations. The correlation coefficient (r²) is typically greater than 0.99, indicating a strong linear relationship. ijper.orgnih.govnih.govnih.gov

Below is a table summarizing the linearity and calibration ranges from various studies using deuterated ephedrine analogs as internal standards in different matrices.

MatrixAnalyte(s)Calibration Range (ng/mL)Correlation Coefficient (r²)Reference
Horse UrineEphedrine, Pseudoephedrine4 - 40> 0.99 ijper.org
Human PlasmaEphedrine, Pseudoephedrine0.2 - 50≥ 0.99 nih.govnih.gov
Human UrineEphedrine, Pseudoephedrine5000 - 20000> 0.95 nih.gov
Rat PlasmaL-Ephedrine, Pseudoephedrine2.09 - 5460Not specified nih.gov
Human Plasmal-Ephedrine, d-Pseudoephedrine0.82 - 81.9 (E), 0.41 - 41.0 (PE)> 0.99 researchgate.net

Assessment of Accuracy, Precision, and Reproducibility

Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of agreement among a series of measurements of the same sample. Reproducibility assesses the precision under different conditions (e.g., different days, analysts, or equipment). The use of a deuterated internal standard like (1R,2S)-(-)-Ephedrine-D6 hcl is critical for achieving high accuracy and precision, as it compensates for potential analyte loss during sample preparation and for variations in instrument response. lcms.cztexilajournal.com

Validation protocols typically assess intra-day precision and accuracy by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) within the same day. Inter-day precision and accuracy are determined by analyzing the same QC samples on different days. ijper.orglp.edu.ua The acceptance criteria for bioanalytical methods are stringent, often requiring the precision (expressed as the coefficient of variation, %CV) to be within ±15% (or ±20% at the lower limit of quantification) and the accuracy (expressed as the percentage of the nominal value) to be within 85-115% (or 80-120% at the LLOQ). nih.gov

The table below presents typical accuracy and precision data from validated methods using deuterated ephedrine standards.

MatrixAnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias or Recovery)Reference
Horse UrineEphedrine6, 8, 20, 251.64 - 2.861.61 - 3.1287 - 111% (Recovery) ijper.org
Horse UrinePseudoephedrine6, 8, 20, 251.55 - 3.261.11 - 2.6087 - 111% (Recovery) ijper.org
Human PlasmaEphedrine0.6, 10, 405.88 - 14.9910.97 - 12.5391.56 - 94.07% nih.gov
Human PlasmaPseudoephedrine0.6, 10, 408.33 - 10.928.77 - 13.7489.88 - 93.00% nih.gov
Human UrineEphedrine5000, 10000, 150002.8 - 10.4Not specified0.3 - 2.1% (Bias) nih.gov
Human UrinePseudoephedrine5000, 10000, 150002.8 - 10.4Not specified1.6 - 2.6% (Bias) nih.gov

Calculation of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.govut.ee

For LC-MS/MS and GC-MS methods, the LOD and LOQ are typically determined by analyzing a series of diluted solutions and are often defined based on the signal-to-noise ratio (S/N), where the LOD is commonly a S/N of 3 and the LOQ is a S/N of 10. ijper.org The use of a sensitive mass spectrometer allows for very low detection and quantification limits, which is essential for pharmacokinetic studies or doping control analysis where analyte concentrations can be very low. nih.govdshs-koeln.de

The following table summarizes the LOD and LOQ values reported in various studies for the analysis of ephedrine and related compounds.

MatrixAnalyte(s)LOD (ng/mL)LOQ (ng/mL)Reference
Horse UrineEphedrine, Pseudoephedrine24 ijper.org
Human Plasmal-Ephedrine0.82Not specified researchgate.net
Human Plasmad-Pseudoephedrine0.41Not specified researchgate.net
Human PlasmaEphedrine, PseudoephedrineNot specified0.2 nih.govnih.gov

Mechanistic Investigations and Isotopic Tracing Studies with 1r,2s Ephedrine D6 Hcl Dimethyl D6

In Vitro Enzymatic Biotransformation Studies in Non-Human Systems

In vitro studies using non-human systems, such as rat liver microsomes, are crucial for understanding the metabolic profile of a drug candidate before human trials. The deuterium (B1214612) label in (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6) serves as an invaluable probe in these investigations.

Elucidation of Metabolic Pathways and Identification of Enzymes Involved (e.g., Cytochrome P450 systems in non-human models)

The metabolism of ephedrine (B3423809) is primarily hepatic and involves several key pathways, which can be effectively traced using its deuterated analogue. The main metabolic transformations for ephedrine include N-demethylation, aromatic hydroxylation, and subsequent conjugation. nih.govnih.gov

N-demethylation: This process converts ephedrine to its primary active metabolite, norephedrine (B3415761). This reaction is catalyzed by isoforms of the Cytochrome P450 (CYP450) enzyme system.

Aromatic Hydroxylation: Ephedrine can undergo hydroxylation on the phenyl ring, typically at the para-position, to form p-hydroxyephedrine. This is also a CYP450-mediated reaction.

Conjugation: The hydroxylated metabolites can be further processed through Phase II metabolism, such as glucuronidation, to facilitate excretion.

In non-human models, particularly rats, specific CYP450 isoforms have been identified as key players in the metabolism of various xenobiotics. Studies on related compounds in rat liver microsomes have shown the involvement of isoforms such as CYP1A1/2, CYP2C, and CYP2E1. cabidigitallibrary.org Specifically for ephedrine, it has been shown to induce the activity of CYP2C and CYP1A1/2 in rat liver microsomes. cabidigitallibrary.org The use of (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6) allows for precise tracking of these pathways, as the mass difference between the parent compound and its metabolites can be readily detected by mass spectrometry. researchgate.net

Table 1: Principal Metabolic Pathways of Ephedrine
Metabolic PathwayPrimary MetaboliteEnzyme SystemSignificance in Tracing with D6 Label
N-demethylationNorephedrineCytochrome P450The loss of a deuterated methyl group (CD3) results in a distinct mass shift, allowing for clear differentiation from the parent compound.
Aromatic Hydroxylationp-hydroxyephedrineCytochrome P450The D6 label remains intact, allowing for tracking of the hydroxylated metabolite.
Conjugationp-hydroxyephedrine glucuronideUGT (UDP-glucuronosyltransferases)The stable D6 label persists through Phase II metabolism, aiding in the identification of final excretory products.

Assessment of Kinetic Isotope Effects (KIE) on Enzyme Activity and Reaction Rates

The kinetic isotope effect (KIE) is a change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, meaning it requires more energy to break. musechem.comscielo.org.mx Consequently, if the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. nih.gov This phenomenon is a powerful tool for studying enzymatic mechanisms. reddit.comumich.edu

In the context of (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6), the deuterium labels are on the N-methyl and C-methyl groups. The N-demethylation pathway, which involves the cleavage of a C-H bond on the N-methyl group, is susceptible to a KIE.

Research on deuterated (-)-ephedrine in rats has demonstrated the presence of biological isotope effects. nih.gov

A slight isotope effect of about 15% was observed for p-hydroxylation. nih.gov

A more significant effect of about 20% was noted for the glucuronide formation of p-hydroxyephedrine or its enzymatic hydrolysis. nih.gov

In human studies, a 15% difference in the excretion of the N-demethylated metabolite, norephedrine, was observed between deuterated and non-deuterated ephedrine, indicating a KIE on the N-demethylation pathway. nih.gov

Table 2: Observed Kinetic Isotope Effects in the Metabolism of Deuterated (-)-Ephedrine nih.gov
Metabolic StepSystemObserved Isotope Effect (Approx. %)Implication
p-hydroxylationRat15%C-H bond cleavage at the phenyl ring is partially rate-limiting.
Glucuronide formation/hydrolysisRat20%Isotope substitution affects the rate of conjugation or subsequent cleavage.
N-demethylation (inferred from norephedrine excretion)Human15%C-H bond cleavage on the N-methyl group is partially rate-limiting.

Investigation of Isotopic Label Stability During Enzymatic Processes

For a deuterated compound to be an effective tracer, the isotopic labels must be stable and not exchange with protons from the surrounding environment (e.g., water) during biological processing. nih.gov The stability of the deuterium label in deuterated (-)-ephedrine has been investigated through metabolic studies. nih.gov

Analysis of the deuterium content in the parent compound and its metabolites excreted in urine showed that little, if any, deuterium exchange had occurred. nih.gov This high stability is crucial because it ensures that the mass signature of the labeled compound and its metabolites remains distinct and reliable throughout the metabolic process. The stability of the C-D bonds in the dimethyl-D6 moiety confirms that (1R,2S)-(-)-Ephedrine-D6 hcl is an excellent tracer for studying the biotransformation of ephedrine.

Studies on Chemical Reaction Mechanisms Utilizing Deuterium Labeling

Beyond enzymatic studies, deuterium-labeled compounds are instrumental in elucidating the mechanisms of chemical reactions. thalesnano.comchem-station.comchegg.com By observing the KIE, chemists can infer details about the transition states and intermediates of a reaction. researchgate.net

Probing Reaction Intermediates and Transition States with Deuterium Tags

The presence of a deuterium atom at a reaction site can provide significant insight into the reaction's mechanism. If a primary KIE is observed (typically when kH/kD > 2), it strongly suggests that the bond to the isotope is being broken in the rate-determining step of the reaction. chem-station.com The magnitude of the KIE can provide further details about the geometry of the transition state.

For (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6), the deuterium tags on the methyl groups could be used to study any chemical reaction involving the cleavage of a C-H bond at these positions. For example, in a synthetic reaction where the N-methyl group is chemically transformed or removed, observing a significant KIE would support a mechanism where the C-H bond breaking is the slowest step. This allows researchers to distinguish between different possible reaction pathways and to characterize the nature of the highest energy point along the reaction coordinate.

Understanding Mechanisms of Racemization or Stereoisomer Interconversion

Ephedrine has two chiral centers, meaning it can exist as four different stereoisomers: (1R,2S)-ephedrine, (1S,2R)-ephedrine, (1R,2R)-pseudoephedrine, and (1S,2S)-pseudoephedrine. nih.gov The interconversion between these stereoisomers, or the racemization of a single enantiomer, would require the breaking of a bond at one of the chiral centers (the C1 or C2 position).

The specific isotopic labeling in (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6) means the deuterium atoms are not located at the chiral centers. Therefore, this particular labeled compound is not suitable for studying the mechanisms of racemization or epimerization at the C1 or C2 carbons via the kinetic isotope effect. Cleavage of a C-H bond at the N-methyl or C3-methyl positions would not lead to an inversion of stereochemistry at the C1 or C2 centers.

To study such stereochemical changes using KIE, one would need to synthesize ephedrine with a deuterium label specifically at the C1 or C2 position. If such a compound were subjected to conditions that promote racemization, a KIE would indicate that the C-D bond at the chiral center is broken during the rate-limiting step of the interconversion process. This would help to distinguish between potential mechanisms, such as those involving enol or enolate intermediates.

Biotransformation in Non-Mammalian Biological Models (e.g., microbial degradation, plant uptake, in vitro cell lines not for human drug testing)

The use of isotopically labeled compounds, such as (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6), is a powerful tool in mechanistic and isotopic tracing studies to elucidate metabolic pathways. While specific research focusing exclusively on the biotransformation of (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6) in non-mammalian biological models is not extensively documented in publicly available literature, the metabolic fate of the parent compound, ephedrine, has been investigated in various microbial systems. These studies provide a foundational understanding of the biotransformation processes that (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6) is expected to undergo, with the deuterium labeling serving as a stable tracer to follow the transformation products. The stability of deuterium labels in metabolic studies of deuterated ephedrine has been confirmed, with minimal deuterium exchange observed. nih.gov

Microbial Degradation

Microorganisms have demonstrated the ability to utilize ephedrine isomers as a sole source of carbon and energy, indicating effective biodegradation pathways. nih.govnih.gov These pathways are of significant interest for bioremediation and understanding the environmental fate of such compounds.

One of the key microbial degradation pathways for ephedrine is initiated by the oxidation of the hydroxyl group at the α-carbon atom. nih.gov This reaction is catalyzed by NAD+-dependent dehydrogenases, leading to the formation of methcathinone (B1676376). nih.gov For instance, the soil bacterium Arthrobacter sp. strain TS-15 has been shown to possess novel ephedrine and pseudoephedrine dehydrogenases that selectively oxidize different ephedrine isomers. nih.govresearchgate.net Specifically, an ephedrine dehydrogenase (EDH) from this bacterium exhibits strict selectivity for the oxidation of (1R,2S)-(-)-ephedrine. nih.govresearchgate.net

In the context of (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6), it is anticipated that the compound would undergo a similar initial oxidation step, yielding a deuterated methcathinone analog. The deuterium atoms on the dimethyl group are not expected to interfere with this initial enzymatic oxidation at the hydroxyl group.

Another postulated pathway for ephedrine degradation in some soil bacteria, such as Arthrobacter globiformis, involves amine oxidation to an imine metabolite. nih.gov This imine intermediate can then undergo hydrolysis to yield phenylacetylcarbinol (PAC) and methylamine (B109427). nih.gov If (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6) were to follow this pathway, the resulting methylamine would be deuterated.

The stability of (1R,2S)-(-)-Ephedrine hydrochloride has also been investigated in the presence of the yeast Candida albicans. nih.gov Studies have shown that C. albicans can impact the concentration of the drug in biological samples like plasma and urine over time, suggesting microbial-mediated degradation. nih.gov

Table 1: Microbial Degradation of Ephedrine Isomers and Key Enzymes

MicroorganismEphedrine IsomerKey EnzymeInitial Degradation Product
Arthrobacter sp. TS-15(1R,2S)-(-)-EphedrineEphedrine Dehydrogenase (EDH)Methcathinone
Arthrobacter sp. TS-15(1S,S)-(+)-PseudoephedrinePseudoephedrine Dehydrogenase (PseDH)(S)-Methcathinone
Arthrobacter globiformisEphedrineAmine Oxidase (postulated)Imine metabolite
Candida albicans(1R,2S)-(-)-EphedrineNot specifiedNot specified

Plant Uptake and Metabolism

While detailed studies on the uptake and biotransformation of (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6) in plants are scarce, the biosynthesis of ephedrine alkaloids in plants of the Ephedra genus is well-documented. nih.govresearchgate.net These plants synthesize ephedrine alkaloids, including (1R,2S)-(-)-ephedrine, through a series of enzymatic reactions starting from the amino acid phenylalanine. researchgate.net Key intermediates in this pathway include 1-phenylpropane-1,2-dione and (S)-cathinone. nih.gov The final steps involve reduction and N-methylation. nih.gov

Given that plants can synthesize ephedrine, it is plausible that they also possess enzymatic machinery capable of its catabolism, although this is less studied. If (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6) were introduced to a plant system, it could potentially be a substrate for the same enzymes involved in the biosynthesis or degradation of native ephedrine alkaloids. Isotopic tracing with the deuterated compound would be invaluable in confirming such pathways.

In Vitro Cell Lines (Not for Human Drug Testing)

Table 2: Potential Biotransformation Pathways of (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6) in Non-Mammalian Models (Hypothetical)

Biological ModelProposed PathwayKey Intermediate/Product (Deuterated)
Microbial (e.g., Arthrobacter sp.)Oxidation of hydroxyl groupMethcathinone-D6 (dimethyl-D6)
Microbial (e.g., Arthrobacter globiformis)Amine oxidation and hydrolysisPhenylacetylcarbinol, Methylamine-D6
Plant (e.g., Ephedra sp.)Demethylation/DeaminationNorephedrine-D3 (methyl-D3) / Phenylpropanolamine
In Vitro Animal Cell LinesPhase I (e.g., oxidation) / Phase II (e.g., conjugation)Various deuterated metabolites

Applications of 1r,2s Ephedrine D6 Hcl Dimethyl D6 As a Research Standard and Tracer

Role as a Certified Reference Material (CRM) in Analytical Science

(1R,2S)-(-)-Ephedrine-D6 HCl serves as a Certified Reference Material (CRM), a highly characterized and stable substance used to ensure the accuracy and validity of analytical measurements. cerilliant.comsigmaaldrich.com Its primary application in this context is as an internal standard, particularly in quantitative analysis using mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comnih.govtexilajournal.com

Internal standards are crucial for correcting variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. clearsynth.comtexilajournal.com Because deuterated standards like Ephedrine-D6 are chemically almost identical to their non-deuterated counterparts (the analyte), they co-elute during chromatography and experience similar ionization efficiency and potential matrix effects. texilajournal.commyadlm.org However, due to the mass difference, the mass spectrometer can easily distinguish between the standard and the analyte. clearsynth.com

By adding a known amount of (1R,2S)-(-)-Ephedrine-D6 HCl to a sample, analysts can quantify the amount of natural ephedrine (B3423809) present by comparing the instrument's response for the analyte to the response for the internal standard. clearsynth.com This isotope dilution mass spectrometry (IDMS) approach is considered a gold-standard quantitative technique, significantly improving the precision and accuracy of measurements by compensating for sample loss and analytical variability. nist.gov The use of such standards is critical for method validation, ensuring that an analytical procedure is robust and reliable. clearsynth.com

TechniqueRole of (1R,2S)-(-)-Ephedrine-D6 HClKey AdvantageReference
Isotope Dilution Mass Spectrometry (IDMS)Internal StandardCorrects for matrix effects and variations in sample preparation and instrument response. clearsynth.comnist.gov
LC-MS/MSInternal StandardImproves accuracy and precision of quantification for ephedrine and related compounds. nih.govtexilajournal.com
Method ValidationCertified Reference MaterialEnsures the analytical procedure is robust, reliable, and produces accurate results. clearsynth.com
Table 1: Role of (1R,2S)-(-)-Ephedrine-D6 HCl in Analytical Science

Use in Forensic Chemistry for Origin Determination and Profiling of Ephedrine-Related Substances

In forensic chemistry, stable isotope analysis is a powerful tool for profiling illicit drugs, such as methamphetamine, and tracing their precursors. jpionline.orgnih.gov The isotopic signature (the ratio of heavy to light stable isotopes) of a compound can provide clues about its geographical origin and manufacturing process. mdma.chunodc.org (1R,2S)-(-)-Ephedrine-D6 HCl is used as a standard in the analytical methods that determine these isotopic signatures for ephedrine and methamphetamine.

The origin of ephedrine, a primary precursor for methamphetamine, can be determined by analyzing the stable isotope ratios of carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), and hydrogen (²H/¹H or D/H). jpionline.orgmdma.chnih.gov There are three main production methods for commercial ephedrine:

Natural: Extraction from Ephedra plants. unodc.org

Semi-synthetic: Fermentation of sugar followed by a chemical step. unodc.org

Synthetic: Fully chemical synthesis. unodc.org

Each method leaves a distinct isotopic fingerprint. For instance, synthetic ephedrine often has more negative δ¹⁵N values compared to natural or semi-synthetic ephedrine, a difference that arises from the purification of methylamine (B109427) used in the synthesis. mdma.chnih.gov Similarly, δ¹³C values can differ based on the plant source (for natural ephedrine) or the synthetic pathway. mdma.chnih.gov

Research has demonstrated that the isotopic signature of the precursor ephedrine is largely transferred to the final methamphetamine product. mdma.chnih.govscispace.com By measuring the δ¹³C and δ¹⁵N values of seized methamphetamine, forensic chemists can infer the origin of the ephedrine used in its clandestine production. nih.govunodc.org This information is invaluable for law enforcement to identify trafficking routes, link different drug seizures, and understand trends in illicit drug manufacturing. nih.govscispace.com Analytical methods like isotope ratio mass spectrometry (IRMS) are employed for these determinations, where deuterated standards are essential for instrument calibration and quality control. mdma.chresearchgate.net

Isotope RatioApplication in Forensic ProfilingDistinguishing FeatureReference
δ¹⁵NDiscriminating between synthetic and natural/semi-synthetic ephedrine.Synthetic ephedrine typically exhibits more negative δ¹⁵N values. mdma.chnih.gov
δ¹³CDifferentiating ephedrine sources (e.g., C3 plants, different synthetic routes).Values vary based on the photosynthetic pathway of the source plant or the synthetic precursors used. mdma.chnih.gov
δ²H (δD)Provides an additional dimension for origin determination and sample linkage.Complements δ¹³C and δ¹⁵N analysis for more robust profiling. jpionline.orgresearchgate.net
Table 2: Isotopic Analysis for Ephedrine Origin Determination

Application in Environmental Monitoring for Quantification of Trace Contaminants

The quantification of trace levels of pharmaceutical compounds and their metabolites in environmental samples (e.g., water, soil, sediment) is a growing area of concern. The accuracy of these measurements is often challenged by complex sample matrices that can interfere with the analysis. clearsynth.comnih.gov Isotope dilution analysis using deuterated internal standards like (1R,2S)-(-)-Ephedrine-D6 HCl is a highly effective strategy to overcome these challenges. nih.gov

When analyzing for ephedrine as an environmental contaminant, a known quantity of Ephedrine-D6 is added to the sample at the beginning of the analytical process. This deuterated standard acts as a surrogate that experiences the same procedural losses and matrix-induced signal suppression or enhancement as the target analyte. nih.gov By measuring the ratio of the native analyte to the deuterated standard, an accurate quantification can be achieved, even with variable analyte recovery or matrix effects. nih.govnih.gov

This approach has been successfully applied to the ultra-trace quantification of various pollutants. nih.gov The use of a deuterated internal standard of a similar polymeric structure was shown to be critical in developing a reliable quantitative pyrolysis-gas chromatography/mass spectrometry (pyr-GC/MS) method for measuring tire tread particles in environmental matrices. nih.govnih.gov This demonstrates the broad utility of deuterated standards in ensuring the reliability of data for environmental monitoring and risk assessment.

Utility in Pharmaceutical Research and Development for Process Analytical Technology and Impurity Profiling

In pharmaceutical research and development, ensuring the quality, purity, and consistency of active pharmaceutical ingredients (APIs) is paramount. (1R,2S)-(-)-Ephedrine-D6 HCl is used as a standard in analytical methods that support these goals, particularly in impurity profiling and in the context of Process Analytical Technology (PAT). veeprho.comnih.gov

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or finished product. veeprho.com These impurities can arise from the manufacturing process, degradation, or storage and may affect the safety and efficacy of the drug. veeprho.com Highly sensitive analytical techniques like HPLC and LC-MS are used for this purpose. veeprho.comnih.gov In these methods, (1R,2S)-(-)-Ephedrine-D6 HCl can be used as an internal standard to accurately quantify known impurities or as a reference marker in the development of separation methods. nih.gov For example, an LC-MS/MS method using an isotopically labeled internal standard was developed for the determination of ephedrine alkaloids in dietary supplements, demonstrating its utility in quality control. nih.gov

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the FDA to design, analyze, and control manufacturing processes through timely measurements of critical quality attributes. nih.gov The goal is to ensure final product quality by building it into the process from the start. Robust analytical methods are the foundation of PAT. The use of deuterated standards like Ephedrine-D6 in these methods (e.g., for in-process monitoring of API concentration or impurity formation) can provide the high-quality, real-time data needed to effectively control the manufacturing process.

Computational Chemistry and Theoretical Modeling of 1r,2s Ephedrine D6 Hcl Dimethyl D6

Quantum Chemical Calculations for Prediction of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and its electronic properties, which in turn govern its reactivity. ajchem-b.comresearchgate.net For (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6), the foundational step involves the in-silico construction of the molecule and subsequent geometry optimization to determine its most stable conformation (lowest energy state). researchgate.net

The substitution of hydrogen with deuterium (B1214612) in the dimethylamino group is not expected to significantly alter the equilibrium geometry or the electronic structure of the molecule, as these are primarily dictated by the arrangement of electron clouds. Therefore, the bond lengths, bond angles, and dihedral angles of the deuterated compound are predicted to be nearly identical to those of its non-deuterated counterpart. Computational studies on ephedrine (B3423809) have identified that the most stable conformers are stabilized by an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the amino group. nih.gov

Reactivity can be assessed through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For ephedrine, the HOMO is typically localized on the phenyl ring, indicating its susceptibility to electrophilic attack, while the LUMO is distributed over the phenyl ring and the side chain. The introduction of deuterium is not anticipated to cause a significant change in the HOMO-LUMO gap. nih.gov

Reactivity descriptors, such as electrostatic potential (ESP) maps, can further pinpoint regions of a molecule that are prone to electrophilic or nucleophilic attack. In ephedrine, the oxygen and nitrogen atoms are identified as the most electronegative centers, making them likely sites for interaction with electrophiles. researchgate.net

Table 1: Predicted Molecular Properties of (1R,2S)-(-)-Ephedrine from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-0.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap6.0 eVIndicator of chemical stability
Dipole Moment~2.5 DMeasures the polarity of the molecule

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Vibrational Spectroscopy (IR, Raman) Analysis and Prediction of Isotopic Shifts

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. Quantum chemical calculations can accurately predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra. nih.govresearchgate.net

For (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6), the most significant impact of deuterium substitution is observed in its vibrational spectra. The heavier mass of deuterium compared to hydrogen leads to a decrease in the vibrational frequency of the C-D bonds relative to the C-H bonds. This phenomenon is known as an isotopic shift.

Specifically, the stretching and bending vibrations associated with the N-(CD₃)₂ group will appear at lower wavenumbers in the IR and Raman spectra compared to the N-(CH₃)₂ group of unlabeled ephedrine. The magnitude of this shift can be predicted with a high degree of accuracy using computational methods. For instance, the C-H stretching vibrations in a methyl group typically appear in the 2800-3000 cm⁻¹ region of the IR spectrum. For a C-D bond, this stretching vibration is expected to shift to approximately 2100-2200 cm⁻¹.

Computational studies on ephedrine and related molecules have successfully assigned the various vibrational modes. nih.govresearchgate.net By performing a frequency calculation on the deuterated analogue, a theoretical spectrum can be generated, which can then be used to guide experimental analysis or to confirm the isotopic labeling of a sample.

Table 2: Predicted Isotopic Shifts in the Vibrational Spectrum of (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6)

Vibrational ModeTypical Frequency (C-H) (cm⁻¹)Predicted Frequency (C-D) (cm⁻¹)Expected Shift (cm⁻¹)
Symmetric CH₃/CD₃ Stretch~2870~2100~770
Asymmetric CH₃/CD₃ Stretch~2960~2250~710
Symmetric CH₃/CD₃ Bend~1375~1050~325
Asymmetric CH₃/CD₃ Bend~1460~1070~390

Note: These are approximate values and the actual shifts may vary.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. ajchem-b.com MD simulations treat molecules as a collection of atoms interacting through a set of classical force fields, allowing for the investigation of conformational changes and intermolecular interactions. ajchem-b.com

For (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6), MD simulations can be employed to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological receptor. These simulations can reveal the preferred conformations of the molecule and the energy barriers between them. nih.govresearchgate.net The deuteration of the dimethylamino group is unlikely to significantly alter the major conformational preferences of the ephedrine backbone, which are largely governed by steric and electrostatic interactions. pace.edu

MD simulations are also particularly useful for studying intermolecular interactions, such as hydrogen bonding between the ephedrine molecule and surrounding solvent molecules (e.g., water). ajchem-b.com By analyzing the trajectories of the atoms over the course of a simulation, one can determine the strength, lifetime, and geometry of these interactions. This information is crucial for understanding the solvation of the molecule and its behavior in biological systems.

Prediction of Kinetic Isotope Effects in Chemical and Enzymatic Reactions

The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org The KIE is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step.

For (1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6), the presence of deuterium on the methyl groups of the nitrogen atom can lead to a secondary kinetic isotope effect in reactions involving the nitrogen or adjacent atoms. A secondary KIE arises when the isotopically substituted bond is not broken in the rate-determining step. libretexts.org

A notable area where KIEs are relevant for this molecule is in its metabolism. The metabolism of ephedrine can involve N-demethylation, a process catalyzed by cytochrome P450 enzymes. dshs-koeln.de If the cleavage of a C-H bond on one of the N-methyl groups is part of the rate-determining step, then the deuterated compound will react more slowly than its non-deuterated counterpart. This is because the C-D bond has a lower zero-point energy and is therefore stronger than the C-H bond, requiring more energy to break. libretexts.orgprinceton.edu

Theoretical calculations can be used to predict the magnitude of the KIE. By modeling the transition state of the reaction, the vibrational frequencies of the bonds at the transition state can be calculated for both the deuterated and non-deuterated reactants. The ratio of the reaction rates can then be estimated from these frequencies. A KIE greater than 1 (kH/kD > 1) is known as a normal KIE and indicates that the C-H bond is being broken in the rate-determining step.

Experimental studies on deuterated ephedrine have indeed shown a slight biological isotope effect in metabolic processes, including a roughly 15% difference in the excretion of the N-demethylated metabolite, norephedrine (B3415761), in humans. nih.gov This confirms that the C-H bond cleavage is at least partially rate-limiting in this metabolic pathway.

Emerging Research Directions and Future Perspectives for 1r,2s Ephedrine D6 Hcl Dimethyl D6

Development of Novel and Efficient Synthetic Routes for Isotopic Analogs

The synthesis of isotopically labeled compounds like (1R,2S)-(-)-Ephedrine-D6 HCl is crucial for its availability and application in research. Future research is focused on developing more efficient, cost-effective, and stereoselective synthetic methodologies. A promising approach is the late-stage functionalization of precursor molecules, which allows for the introduction of isotopic labels in the final steps of a synthetic sequence.

One of the most effective methods for preparing N,N-dimethyl amines is through reductive amination. masterorganicchemistry.com This strategy can be adapted for the synthesis of the target compound, likely starting from its precursor, (1R,2S)-(-)-norephedrine. The reaction would involve the condensation of the primary amine group of norephedrine (B3415761) with a deuterated carbonyl source, followed by reduction of the resulting imine intermediate.

Key reagents for this deuteration include:

Deuterated Formaldehyde (B43269) (D₂CO): Using deuterated formaldehyde directly introduces two deuterium (B1214612) atoms. A subsequent reductive step with a standard reducing agent would complete the N-methylation. To achieve the D6 label on the dimethyl group, this process would need to be performed sequentially or under conditions that favor dimethylation.

Standard Formaldehyde (H₂CO) with Deuterated Reducing Agents: Alternatively, standard formaldehyde can be used in conjunction with a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄). The reaction of a secondary amine with formaldehyde and a reducing agent can install a deuterated methyl group. organic-chemistry.org

The choice of reducing agent is critical for efficiency and selectivity. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective agent often preferred for reductive aminations as it tolerates a wide range of functional groups and can be used in a one-pot procedure. organic-chemistry.org Innovations in catalysis, such as the use of nickel or ruthenium nanoparticles, are also being explored to facilitate these reactions under milder conditions with higher yields. organic-chemistry.orgacs.org

Synthetic ApproachKey ReagentsPotential AdvantagesKey Challenges
Direct Deuteromethylation (1R,2S)-(-)-Norephedrine, Deuterated Formaldehyde (D₂CO), Reducing Agent (e.g., NaBH(OAc)₃)High isotopic incorporation efficiency.Availability and cost of highly deuterated formaldehyde.
Reductive Deuteration (1R,2S)-(-)-N-methylephedrine, Formaldehyde (H₂CO), Deuterated Reducing Agent (e.g., NaBD₄)Utilizes more common reagents.Potential for incomplete deuteration; requires precise control of reaction stoichiometry.
Catalytic H-D Exchange (1R,2S)-(-)-Ephedrine, D₂O, Metal Catalyst (e.g., Ru/C)Late-stage functionalization simplifies synthesis.Requires optimization to ensure specific labeling at the N-methyl positions without exchange at other sites.

Integration into Miniaturized and High-Throughput Analytical Platforms

The primary application of (1R,2S)-(-)-Ephedrine-D6 HCl is as an internal standard in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). texilajournal.com Its chemical properties are nearly identical to the non-labeled analyte, but its increased mass allows it to be distinguished by the mass spectrometer. clearsynth.com This co-elution and similar ionization behavior enable it to accurately compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. texilajournal.comclearsynth.com

Future research is focused on integrating such internal standards into miniaturized and high-throughput analytical systems. These platforms, including microfluidics ("lab-on-a-chip") and automated sample preparation workstations, offer significant advantages such as reduced sample and reagent consumption, faster analysis times, and higher throughput.

In these miniaturized systems, the precise and accurate handling of nanoliter-scale volumes can be challenging. The use of a stable isotope-labeled internal standard like Ephedrine-D6 is therefore not just beneficial but essential for achieving reliable quantification. It provides a constant reference point within each individual, miniaturized analysis, correcting for variability that is magnified at the micro-scale. The development of validated methods for high-throughput screening, such as in clinical toxicology or sports anti-doping analysis, relies heavily on the robustness provided by such standards. lcms.cz

Analytical PlatformKey FeaturesRole of (1R,2S)-(-)-Ephedrine-D6 HClFuture Direction
UHPLC-MS/MS Ultra-fast separation, high sensitivity and selectivity.Gold standard internal standard for correcting matrix effects and improving accuracy/precision. clearsynth.comMethod development for faster gradients and analysis of an expanded panel of analytes.
Microfluidic LC-MS Nanoliter-scale sample volumes, reduced solvent usage, potential for high integration.Essential for accurate quantification by correcting for variability in fluid handling and ionization at the micro-scale.Integration of sample preparation, separation, and detection on a single chip.
Automated SPE-MS High-throughput sample cleanup and analysis.Ensures consistency across hundreds or thousands of samples processed in parallel.Coupling with robotic systems for fully autonomous, 24/7 analysis in clinical and forensic labs.

Expansion of Mechanistic Studies into New Non-Human Biological Systems

Isotopically labeled compounds are invaluable tools for tracing the metabolic and environmental fate of molecules. taylorfrancis.com (1R,2S)-(-)-Ephedrine-D6 HCl can be used as a tracer to investigate its biotransformation and degradation in various non-human biological systems, from microorganisms to complex environmental microcosms.

Studies have shown that the stereochemistry of ephedrine (B3423809) significantly impacts its environmental persistence, with some isomers degrading more readily than others in biotic systems. researchgate.net Specifically, (1R,2S)-(-)-ephedrine has been observed to undergo microbial degradation. researchgate.net Using the D6-labeled variant would allow researchers to spike environmental samples (e.g., river water, soil) or microbial cultures and precisely track the parent compound's disappearance and the appearance of metabolites via mass spectrometry. This approach eliminates interference from any pre-existing, non-labeled ephedrine in the sample matrix, enabling highly accurate measurements of degradation rates and pathway elucidation.

Future studies could focus on:

Microbial Degradation: Identifying specific bacterial or fungal strains, such as Arthrobacter species, capable of metabolizing ephedrine and characterizing the enzymatic pathways involved. nih.gov

Environmental Fate: Investigating the persistence and transformation of ephedrine in complex ecosystems like wastewater treatment plants, where microbial activity is high. researchgate.net

Ecotoxicology: Studying the uptake, metabolism, and depuration of ephedrine in organisms like algae or invertebrates to better understand its potential environmental impact.

Innovations in Reference Material Characterization and Metrology

The reliability of any quantitative analysis depends on the quality of the reference materials used for calibration and control. For (1R,2S)-(-)-Ephedrine-D6 HCl to serve as a dependable internal standard, it must be thoroughly characterized. Metrology, the science of measurement, provides a framework for establishing the properties of such materials with a high degree of confidence.

Innovations in this field focus on more rigorous characterization to certify reference materials (CRMs). A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the property, its associated uncertainty, and a statement of metrological traceability.

The characterization of (1R,2S)-(-)-Ephedrine-D6 HCl as a CRM would involve:

Purity Assessment: Using quantitative NMR (qNMR), mass balance approaches, and chromatographic techniques to determine the chemical purity with a low associated uncertainty.

Isotopic Enrichment: Determining the exact percentage of the D6 isotopologue versus D0 to D5 species using high-resolution mass spectrometry.

Homogeneity and Stability Studies: Ensuring that the material is uniform throughout the batch and remains stable under specified storage and handling conditions over time.

Establishing metrological traceability to the International System of Units (SI) is the ultimate goal, ensuring that measurements made using this standard are accurate and comparable across different laboratories and over time.

Advanced Spectroscopic Probes for Real-Time Isotopic Tracing in Complex Systems

Beyond its role as a static internal standard in endpoint analysis, the deuterium label in (1R,2S)-(-)-Ephedrine-D6 HCl opens up possibilities for its use as a dynamic probe in advanced spectroscopic techniques. These methods can track the movement and transformation of molecules in real-time within living systems or other complex environments.

Future applications could leverage techniques such as:

Deuterium Metabolic Imaging (DMI): An emerging magnetic resonance spectroscopy (MRS) technique that can spatially and temporally map the fate of deuterium-labeled compounds in vivo. While often used for metabolites like glucose, its principles could be applied to track the distribution and metabolism of D6-ephedrine in non-human organisms or organ systems.

Stimulated Raman Scattering (SRS) Microscopy: This optical imaging technique can visualize the distribution of specific molecules based on their vibrational signatures. The carbon-deuterium (C-D) bond has a unique vibration in a "silent" region of the cellular Raman spectrum, allowing for background-free imaging of the D6-labeled compound's uptake and localization within cells or tissues.

These advanced methods could provide unprecedented insight into the pharmacokinetics and cellular interactions of ephedrine in various biological models, moving beyond simple quantification to dynamic visualization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.